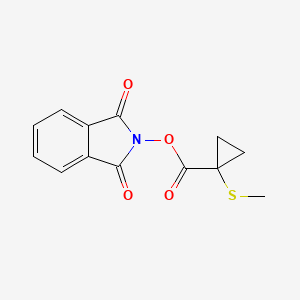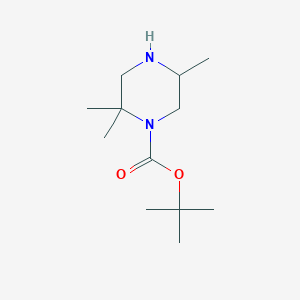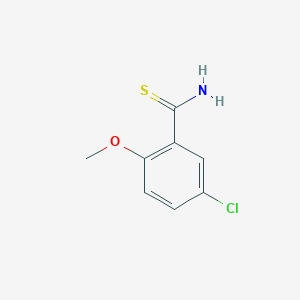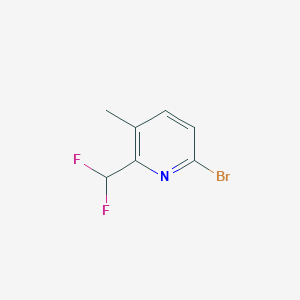![molecular formula C13H14ClF3N2O B13573392 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride is a synthetic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a promising candidate for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of an indole derivative with a piperidinone precursor under acidic conditions. The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Palladium catalysts, nucleophiles like amines or thiols, mild to moderate temperatures.
Major Products Formed
Scientific Research Applications
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one
- 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one acetate
- 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one sulfate
Uniqueness
The hydrochloride form of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one is unique due to its enhanced solubility and stability compared to other salts and derivatives. This makes it particularly valuable for pharmaceutical applications, where consistent bioavailability and stability are crucial.
Properties
Molecular Formula |
C13H14ClF3N2O |
|---|---|
Molecular Weight |
306.71 g/mol |
IUPAC Name |
5-(trifluoromethyl)spiro[1H-indole-2,4'-piperidine]-3-one;hydrochloride |
InChI |
InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-10-9(7-8)11(19)12(18-10)3-5-17-6-4-12;/h1-2,7,17-18H,3-6H2;1H |
InChI Key |
AHHYTERKIGDHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(=O)C3=C(N2)C=CC(=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)





